Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate
Overview
Description
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate is an organic compound that belongs to the class of fluorinated esters. . This compound is particularly interesting due to its trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and metabolic stability.
Preparation Methods
The synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate typically involves the reaction of ethyl 4-chloro-4,4-difluoro-3-oxobutanoate with ethyl orthoformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl orthoformate to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles to form enaminoketone, arene, and heterocycle frameworks.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include alkyl halides, bases like sodium ethoxide, and oxidizing or reducing agents. Major products formed from these reactions include various fluorinated derivatives and heterocyclic compounds.
Scientific Research Applications
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate involves its reactivity as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing intermediates and transition states. Molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate can be compared with similar compounds such as:
Ethyl 2-(ethoxymethylene)malononitrile: Both compounds are used as building blocks in organic synthesis, but the presence of the trifluoromethyl group in this compound imparts unique properties.
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: This compound is structurally similar but lacks the trifluoromethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGGOXOLHQANRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C(F)(F)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199131 | |
Record name | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571-55-1 | |
Record name | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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